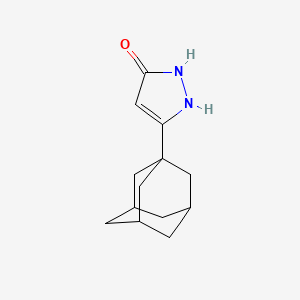

![molecular formula C17H13NO2 B5500238 2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5500238.png)

2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.

The exact mass of the compound 2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol is 263.094628657 g/mol and the complexity rating of the compound is 344. The solubility of this chemical has been described as 2.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioimaging Applications

The compound (E)-8-hydroxyl-2-[(E)-2-(2, 4-dihydroxyphenyl)vinyl]-quinoline has been developed as a dual-modal probe for pH detection both in solutions and in vivo, highlighting its significant potential in bioimaging. This compound, through remarkable changes in fluorescence intensity and colorimetric responses across different pH levels, demonstrates its capability for live cell imaging, particularly in PC3 cells. Additionally, the creation of test strips based on this compound underscores its practicality for convenient and efficient pH testing (Qin Zhu et al., 2018).

Supramolecular Coordination Compounds

Research on Cr(III) complexes involving 2-substituted 8-hydroxyquinoline ligands has led to the development of compounds with 3D supramolecular architectures. These complexes, featuring noncovalent interactions like π···π stacking and C-H···π interactions, show promise in the field of materials science. Their good stability and the ultraviolet and fluorescence response alterations upon complexation with Cr(III) indicate potential applications in heavy metal sensing and removal (Chengfeng Zhu et al., 2017).

Electroluminescent Materials

Novel lumophores based on aluminum and zinc metallo-8-hydroxyquinolates have been synthesized, demonstrating their utility as electroluminescent materials. The introduction of an electron-withdrawing substituent in these compounds not only increases their solubility in nonpolar solvents but also results in a blue-shift in the emission wavelength. Such properties make these materials suitable for applications in the development of displays and lighting technologies (T. Hopkins et al., 1996).

Cytotoxic Activity in Cancer Research

The synthesis of 3-hydroxy-2-phenyl-4(1H)-quinolinones substituted at the 7-position with a carboxyl group has been explored for its cytotoxic activity against various cancer cell lines. This research provides valuable insights into the potential therapeutic applications of such compounds in oncology, contributing to the development of new anticancer agents (Miroslav Soural et al., 2006).

Chemical Sensing and Extraction

Studies on the electroanalytical behavior of 7-(1′-vinyl-3′,3′,5′,5′-tetramethylhexyl)-8-quinolinol, the active component of the commercial extractant Kelex 100, have revealed its potential as a chemical sensor. The oxidation process of this compound, primarily attributed to the hydroxyl group of the quinolinic ring, underlines its applicability in the detection and extraction of metals, contributing to advancements in analytical chemistry and environmental monitoring (M. Citores et al., 1992).

Orientations Futures

Quinazolinone derivatives, including “2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol”, have shown promise in various applications such as fluorescent probes, biological imaging reagents, and luminescent materials . Future research could focus on developing new quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging .

Propriétés

IUPAC Name |

2-[(E)-2-(3-hydroxyphenyl)ethenyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-15-5-1-3-12(11-15)7-9-14-10-8-13-4-2-6-16(20)17(13)18-14/h1-11,19-20H/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNQHDVSASYMK-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)

![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![(2Z)-2-[(5-bromo-2-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5500218.png)

![oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5500226.png)

![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]-5-nitrophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)